molecular formula C10H8N2O2S B11497310 [(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetonitrile

[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetonitrile

Cat. No.: B11497310
M. Wt: 220.25 g/mol
InChI Key: IIMNPPTVUFYDGA-UHFFFAOYSA-N
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Description

[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide is a complex organic compound that features a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide typically involves multiple steps. One common method includes the alkylation of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one in an alkaline medium, which proceeds regioselectively at the sulfur atom to form sulfanyl derivatives . The reaction conditions often involve the use of potassium hydroxide (KOH) and hydrochloric acid (HCl) to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]methyl cyanide can be compared to other similar compounds, such as:

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C10H8N2O2S/c1-6-4-7-5-14-10(13)8(7)9(12-6)15-3-2-11/h4H,3,5H2,1H3

InChI Key

IIMNPPTVUFYDGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)SCC#N)C(=O)OC2

solubility

>33 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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